molecular formula C8H6F3NO2 B1305685 2-Methyl-6-(trifluoromethyl)nicotinic acid CAS No. 261635-93-2

2-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No. B1305685
CAS RN: 261635-93-2
M. Wt: 205.13 g/mol
InChI Key: ODWJFUQRQUCRJZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of a broader class of nicotinic acid derivatives. These compounds are of significant interest due to their potential pharmacological properties and their role as intermediates in the synthesis of various therapeutic agents. The trifluoromethyl group in particular is a common moiety in medicinal chemistry, as it can greatly influence the biological activity and metabolic stability of a compound .

Synthesis Analysis

The synthesis of this compound derivatives often begins with simple fluorinated precursors. For instance, efficient routes have been developed that involve the synthesis of the pyridine ring, which is a key step in the production of certain COMT inhibitors . Another practical synthesis approach involves the lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation and subsequent reactions to introduce additional functional groups . Moreover, the trifluoromethylation of aryl iodides using cost-effective reagents has been reported, highlighting the importance of developing safe and economical synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be complex and is often studied using various spectroscopic methods and theoretical calculations. For example, nicotinic acid hydrazide derivatives have been characterized by NMR, FT-IR, and X-ray diffraction, revealing detailed information about their crystalline structure and molecular geometry . Such studies are crucial for understanding the properties of these compounds and for the design of new derivatives with desired characteristics.

Chemical Reactions Analysis

Nicotinic acid derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. For instance, the preparation of new nicotinic acid analogs may involve the construction of the pyridine nucleus and the introduction of various substituents, such as fluorine or phenyl groups . These reactions are often tailored to produce intermediates for potential anti-bacterial agents or other therapeutic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Polymorphic forms of these compounds can exhibit different infrared and ultraviolet spectra, thermograms, and X-ray powder diffraction patterns, which are indicative of their solid-state properties . Additionally, the presence of substituents like the trifluoromethyl group can affect the compound's reactivity, solubility, and overall stability, which are important factors in drug design and synthesis .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Pharmacokinetics

It is slightly soluble in water (47 g/L at 25°C) , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid. It should be stored in an inert atmosphere at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolic pathways of nicotinic acid derivatives. These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of enzymes involved in the synthesis of nicotinic acid derivatives by binding to their active sites. This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nicotinic acid derivatives. It interacts with enzymes and cofactors that play a role in the metabolism of these compounds. For example, it can be metabolized by enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, leading to the production of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution. The compound’s trifluoromethyl group can enhance its affinity for certain transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJFUQRQUCRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379655
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261635-93-2
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
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Synthesis routes and methods I

Procedure details

6.68 g (0.0305 mol) of 2-methyl-6-trifluoromethyl-nicotinic acid methyl ester (prepared in the manner described in Heterocycles, 46, 129 (1997)) are dissolved in 250 ml of methanol/water (3:1 mixture) and 1.92 g (0.046 mol) of lithium hydroxide hydrate are added in portions at a temperature of 22° C. After 4 hours at 22° C., the reaction mixture is added to ethyl acetate and 2N hydrochloric acid; the organic phase is washed three times with water, dried over sodium sulfate and concentrated by evaporation, and the residue is triturated with a small amount of hexane. After filtering, 5.69 g (90% of theory) of the expected 2-methyl-6-trifluoromethyl-nicotinic acid having a melting point of 147-149° C. are obtained.
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Synthesis routes and methods II

Procedure details

6.68 g (0.0305 mol) of methyl 2-methyl-6-trifluoromethyinicotinate (prepared as described in Heterocycles, 46, 129 (1997)) are dissolved in 250 ml of methanovwater (3:1 mixture), and 1.92 g (0.046 mol) of lithium hydroxide hydrate are added a little at a time at 22° C. After 4 hours at 22° C, the reaction mixture is poured into ethyl acetate and 2N hydrochloric acid, the organic phase is washed three times with water, dried with sodium sulfate and evaporated and the residue is triturated with a little hexane. Filtration gives 5.69 g (90% of theory) of the expected 2-methyl-6-trifluoromethyinicotinic acid of m.p. 147-149° C. The 2-methyl6trifluoromethyinicotinic acid obtained (2.0 g, 0.0098 mol) is dissolved in 20 ml of oxalyl chloride. Three drops of dimethylformamide are added, and the mixture is heated under reflux for 1 hour. The mixture is then concentrated using a rotary evaporator, and the residue (2-methyl-6-trifluoromethyinicotinoyl chloride) is taken up in 30 ml of methylene chloride. At 0° C., 2.7 ml (0.0196 mol) of triethylamine and 0.12 g (0.00098 mol) of dimethylaminopyridine are added. 1.49 g (0.0108 mol) of bicyclo[3.2.1]octane-2,4-dione, dissolved in 20 ml of methylene chloride, are then added dropwise. After 3 hours at 22° C., the reaction mixture is extracted with 2 N hydrochloric acid. The methylene chloride phase is separated off, washed with water and subsequently extracted with 10% aqueous sodium bicarbonate solution, dried over sodium sulfate and evaporated. This gives 3.18 g (100% of theory) of 4-oxobicyclo[3.2.1]oct-2-en-2-yl 2-methyl-6-trifluoromethyinicotinate as an oil, which can be processed further without purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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